2,3-Dichlorobenzoic acid

Catalog No.
S772631
CAS No.
50-45-3
M.F
C7H4Cl2O2
M. Wt
191.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobenzoic acid

CAS Number

50-45-3

Product Name

2,3-Dichlorobenzoic acid

IUPAC Name

2,3-dichlorobenzoic acid

Molecular Formula

C7H4Cl2O2

Molecular Weight

191.01 g/mol

InChI

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)

InChI Key

QAOJBHRZQQDFHA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O

Synonyms

USP Lamotrigine Related Compound B;

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O

2,3-Dichlorobenzoic acid (2,3-DCBA) is a chemical compound with the formula C7H4Cl2O2. It is an intermediate metabolite of polychlorinated biphenyls (PCBs) []. PCBs are a group of man-made organic chemicals that were widely used in various industrial applications until the late 20th century due to their stability, flame retardant properties, and good insulating properties. However, due to their environmental persistence, bioaccumulation potential, and potential health risks, the production and use of PCBs were banned in many countries, including the United States, in the 1970s.

Applications in Environmental Research

2,3-DCBA is used as a biomarker for PCB exposure in environmental studies. Since it is a metabolite of PCBs, its presence in environmental samples like water or soil can indicate past or present PCB contamination [, ]. This information is valuable for environmental monitoring and assessing the effectiveness of remediation efforts in areas contaminated with PCBs.

2,3-Dichlorobenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 3 positions, with a carboxylic acid functional group. Its molecular formula is C₇H₄Cl₂O₂, and it has a molecular weight of 191.01 g/mol. The compound appears as a beige solid and is odorless. It has a melting point range of 166 to 170 °C, indicating its stability under normal conditions .

  • 2,3-Dichlorobenzoic acid can be irritating to the skin, eyes, and respiratory system [].
  • It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound [].

Note:

  • The mechanism of action for 2,3-Dichlorobenzoic acid itself is not directly relevant to scientific research. Its main significance lies in its role as an intermediate for other chemicals.
Typical of carboxylic acids. Some notable reactions include:

  • Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
  • Reduction: Can be reduced to 2,3-dichlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield chlorinated hydrocarbons.

The compound can also undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine substituents, influencing the reactivity of the aromatic ring.

Research indicates that 2,3-dichlorobenzoic acid exhibits various biological activities. It has been studied for its potential effects on:

  • Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties against specific bacterial strains.
  • Herbicidal Properties: It has been evaluated as a herbicide, demonstrating effectiveness in inhibiting plant growth by interfering with metabolic processes.
  • Toxicological Effects: As an intermediate metabolite of polychlorinated biphenyls (PCBs), it may exhibit toxicological effects in environmental and biological systems .

The synthesis of 2,3-dichlorobenzoic acid can be accomplished through several methods:

  • From 2,3-Dichloroaniline:
    • The compound can be synthesized by diazotization of 2,3-dichloroaniline followed by oxidation to form 2,3-dichlorobenzaldehyde and subsequent oxidation to yield 2,3-dichlorobenzoic acid .
  • Direct Chlorination:
    • Chlorination of benzoic acid in the presence of a chlorinating agent can yield 2,3-dichlorobenzoic acid.

These methods highlight its accessibility for laboratory synthesis and industrial applications.

2,3-Dichlorobenzoic acid finds applications in various fields:

  • Chemical Intermediates: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
  • Herbicides: Employed in formulations targeting specific weed species due to its herbicidal properties.
  • Research: Utilized in studies related to environmental science and toxicology due to its relevance as a PCB metabolite.

Interaction studies have shown that 2,3-dichlorobenzoic acid may interact with various biological systems:

  • Metabolic Pathways: It can influence metabolic pathways in microorganisms and plants, potentially affecting growth and development.
  • Environmental Impact: Its interactions with soil microorganisms and aquatic systems are critical for understanding its ecological effects and degradation pathways.

Research into these interactions is essential for assessing both its utility and environmental safety.

Several compounds share structural similarities with 2,3-dichlorobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Chlorobenzoic AcidOne chlorine atomLess toxic than dichlorinated analogs
3-Chlorobenzoic AcidOne chlorine atomExhibits different herbicidal activity
4-Chlorobenzoic AcidOne chlorine atomCommonly used as a reagent in organic synthesis
Benzoic AcidNo chlorine substituentsBasic aromatic carboxylic acid

The uniqueness of 2,3-dichlorobenzoic acid lies in its dual chlorine substitution pattern which enhances its reactivity compared to mono-chloro derivatives while also imparting distinct biological activities not observed in non-chlorinated analogs .

XLogP3

2.7

Melting Point

169.0 °C

UNII

CGP39QV5WF

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (77.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (21.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (75.48%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.28e-04 mmHg

Pictograms

Irritant

Irritant

Other CAS

50-45-3

Wikipedia

2,3-dichlorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,3-dichloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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